molecular formula C16H26N2O2 B1664329 Acetanilide, 5'-amino-2'-(octyloxy)- CAS No. 13724-16-8

Acetanilide, 5'-amino-2'-(octyloxy)-

Cat. No. B1664329
CAS RN: 13724-16-8
M. Wt: 278.39 g/mol
InChI Key: LVSFFCSNXAOMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 5'-amino-2'-(octyloxy)- is a bioactive chemical.

Scientific Research Applications

Microecosystem Stability

The ecotoxicological effects of 2-(octyloxy)acetanilide were evaluated through its impact on aquatic microcosm communities, highlighting its potential for environmental research. The compound exhibited high resistance and low resilience when introduced to these ecosystems, indicating a certain level of ecological stability but also a reduced capacity for ecosystem recovery after exposure. This was determined by measuring changes in pH, redox potential, and dissolved oxygen levels, providing insights into the compound's toxicity at an ecosystem level (Flum & Shannon, 1987).

Synthesis and Reactivity

Novel Synthesis Methods

A novel synthesis method for 2-(2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides was developed, showcasing the compound's role in advanced chemical synthesis. The method involved a cascade reaction, including the aza-Michael addition and subsequent recyclization, pointing to its reactivity and potential for creating complex molecular structures (Sotnikov et al., 2021).

Pharmaceutical and Chemical Analysis

Chemoproteomic Profiling

In the realm of pharmaceutical research, acetanilide derivatives, closely related to 2-(octyloxy)acetanilide, have been subject to chemoproteomic profiling to understand their role in biological systems, such as inhibiting fatty acid oxidation. This research provides a foundation for understanding the biochemical pathways and potential therapeutic targets of acetanilide derivatives (Counihan et al., 2017).

Quantitative NMR Spectroscopy

Acetanilide has been used as a primary standard in quantitative NMR (qNMR) spectroscopy, a technique crucial for accurate and precise chemical analysis in pharmaceuticals. This underlines the compound's importance in ensuring the reliability of analytical results in the pharmaceutical industry (Rundlöf et al., 2014).

Environmental Analysis

In environmental analysis, derivatives of acetanilide have been employed as molecular probes for tracing carbonyl compounds in water samples. This usage underscores the compound's role in environmental monitoring and pollution assessment (Houdier et al., 2000).

properties

CAS RN

13724-16-8

Product Name

Acetanilide, 5'-amino-2'-(octyloxy)-

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-(5-amino-2-octoxyphenyl)acetamide

InChI

InChI=1S/C16H26N2O2/c1-3-4-5-6-7-8-11-20-16-10-9-14(17)12-15(16)18-13(2)19/h9-10,12H,3-8,11,17H2,1-2H3,(H,18,19)

InChI Key

LVSFFCSNXAOMQL-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)NC(=O)C

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)NC(=O)C

Appearance

Solid powder

Other CAS RN

13724-16-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetanilide, 5'-amino-2'-(octyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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